4-Bromo-3-chloro-5,7-difluoroquinoline

Epigenetics Bromodomain inhibition Cancer therapeutics

Common pain point: halogenated quinoline scaffolds lack orthogonal reactivity handles for efficient SAR exploration. 4-Bromo-3-chloro-5,7-difluoroquinoline solves this with Br at C4, Cl at C3, and F at C5/C7, enabling sequential chemoselective functionalization. Key data: BRD4 BD2 IC50 863 nM; E. faecalis IC50 3.19 μM; calculated LogP 3.93. Ideal for BET inhibitor libraries, antibacterial hit-to-lead, and CNS programs. Available in multi-gram quantities.

Molecular Formula C9H3BrClF2N
Molecular Weight 278.481
CAS No. 1209122-08-6
Cat. No. B594055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-5,7-difluoroquinoline
CAS1209122-08-6
Synonyms4-Bromo-3-chloro-5,7-difluoroquinoline
Molecular FormulaC9H3BrClF2N
Molecular Weight278.481
Structural Identifiers
SMILESC1=C(C=C(C2=C(C(=CN=C21)Cl)Br)F)F
InChIInChI=1S/C9H3BrClF2N/c10-9-5(11)3-14-7-2-4(12)1-6(13)8(7)9/h1-3H
InChIKeyXZKTUMXDHHNZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloro-5,7-difluoroquinoline Scaffold Overview


4-Bromo-3-chloro-5,7-difluoroquinoline is a highly functionalized quinoline derivative featuring a distinctive polyhalogenation pattern: bromine at C4, chlorine at C3, and fluorine atoms at C5 and C7 on the fused bicyclic core . With a molecular weight of 278.48 g/mol and a calculated LogP of approximately 3.93, this compound exhibits physicochemical properties—including substantial lipophilicity and multiple reactive halogen sites—that distinguish it from simpler quinoline scaffolds . These features make it a strategic building block for medicinal chemistry programs requiring orthogonal reactivity for sequential derivatization and enhanced metabolic stability .

1 Orthogonal halogen reactivity for sequential derivatization
2 High lipophilicity supporting CNS permeability modeling
3 Reported BRD4 BD2 and antimicrobial screening fit

4-Bromo-3-chloro-5,7-difluoroquinoline: Why Simpler Analogs Fail


Generic substitution among halogenated quinolines is not viable because the precise spatial arrangement and electronic character of the halogen atoms on the quinoline core dictate both chemical reactivity and biological target engagement [1]. Data show that even minor positional changes—for instance, shifting fluorine atoms from the 5,7-positions to the 6,7-positions—profoundly alter nucleophilic substitution regioselectivity and resultant biological activity [1]. The unique combination of Br, Cl, and two F substituents in 4-Bromo-3-chloro-5,7-difluoroquinoline creates orthogonal reactivity handles unavailable in mono- or di-halogenated analogs, enabling sequential functionalization that cannot be replicated with simpler scaffolds .

Reactivity Mono‑ or di‑halogenated quinolines lack the C3 chlorine handle, limiting orthogonal functionalization.
Regiochemistry Fluorine positional shifts (e.g., 6,7‑ vs 5,7‑) can alter nucleophilic substitution regioselectivity and biological readouts.
Target engagement Simpler scaffolds may not reproduce reported BRD4 BD2 affinity or antibacterial activity context.

4-Bromo-3-chloro-5,7-difluoroquinoline: Comparative Evidence


BRD4 BD2 Binding Affinity

A compound incorporating the 4-Bromo-3-chloro-5,7-difluoroquinoline scaffold demonstrated an IC50 of 863 nM against the BRD4 bromodomain 2 (BD2) in a fluorescence polarization competition assay [1]. This represents a quantitative baseline for the scaffold's engagement with epigenetic reader domains, a target class where simple unsubstituted quinolines typically show no measurable activity at concentrations up to 100 μM (class-level inference) [2].

BRD4 BD2 Affinity
Class-level
IC50 863 nM vs unsubstituted quinoline (no activity ≤100 μM)
Class-level binding context
Supports epigenetic reader screening fit; class‑level inference
Epigenetics Bromodomain inhibition Cancer therapeutics

Antibacterial Activity Against Enterococcus faecalis

In a standardized microtiter broth dilution assay, the 4-Bromo-3-chloro-5,7-difluoroquinoline scaffold exhibited antibacterial activity with an IC50 of 3.19 μM against Enterococcus faecalis CECT 481 [1]. In contrast, the structurally related 5,7-difluoroquinoline (CAS 34522-72-0), which lacks the bromo and chloro substituents, showed significantly reduced activity with a reported IC50 of approximately 12 μM against bacterial growth under comparable assay conditions (cross-study comparable) .

Antibacterial Activity
Cross-study comparable
IC50 3.19 μM vs 5,7‑difluoroquinoline (~12 μM)
Reported MIC endpoint context
Cross‑study comparable; supports antimicrobial screening fit
Antimicrobial resistance Gram-positive bacteria Infectious disease

Enhanced Lipophilicity for CNS Penetration

4-Bromo-3-chloro-5,7-difluoroquinoline has a calculated LogP of 3.93, reflecting substantial lipophilicity derived from its multiple halogen substituents . This value exceeds that of the parent quinoline scaffold (LogP ~2.0) and the 5,7-difluoroquinoline analog (LogP ~2.5-2.8, class-level inference based on fragment contributions) [1]. The higher LogP is within the optimal range (2-5) for passive blood-brain barrier penetration, a critical parameter for CNS-targeted small molecules.

Lipophilicity
Class-level
Calculated LogP 3.93 vs quinoline ~2.0 (+1.93)
Reported LogP context
Supports BBB permeability modeling; class‑level inference
Blood-brain barrier penetration CNS drug design Physicochemical property optimization

Orthogonal Halogen Reactivity

The compound presents three chemically distinct halogen substituents with established differential reactivity under palladium-catalyzed cross-coupling conditions: the C4 bromine participates efficiently in Suzuki-Miyaura and Buchwald-Hartwig couplings, while the C3 chlorine shows lower reactivity allowing for orthogonal protection/deprotection strategies . The C5 and C7 fluorines are resistant to cross-coupling but can undergo nucleophilic aromatic substitution (SNAr) under specific conditions [1]. This orthogonality contrasts with 4-bromo-5,7-difluoroquinoline (CAS 1189107-48-9), which lacks the C3 chlorine handle and therefore offers fewer distinct sites for sequential functionalization .

Reactive Handles
Direct comparison
3 handles (Br, Cl, F) vs 4‑bromo‑5,7‑difluoroquinoline (2 handles)
Enables sequential functionalization
Supports parallel SAR library synthesis
Medicinal chemistry Parallel synthesis Structure-activity relationship (SAR)

4-Bromo-3-chloro-5,7-difluoroquinoline Applications


BRD4 Bromodomain Inhibitor Screening

Based on the demonstrated BRD4 BD2 binding affinity (IC50 = 863 nM) [1], 4-Bromo-3-chloro-5,7-difluoroquinoline serves as a privileged starting scaffold for developing novel bromodomain and extra-terminal (BET) inhibitors. Procurement is justified for medicinal chemistry teams conducting focused library synthesis around this core to improve potency and selectivity against the BET family, which are validated targets in oncology and inflammation.

Anti-E. faecalis Lead Optimization

With an IC50 of 3.19 μM against E. faecalis CECT 481 [2], this compound offers a validated hit for structure-activity relationship (SAR) campaigns targeting drug-resistant Gram-positive pathogens. The ~3.8-fold improved potency over simpler difluoroquinoline analogs supports its selection for hit-to-lead chemistry aimed at developing new antibiotics for vancomycin-resistant enterococci (VRE).

CNS-Penetrant Small Molecule Synthesis

The high calculated LogP of 3.93 positions this scaffold as an ideal core for constructing small molecules intended for central nervous system (CNS) targets. Procurement is recommended for programs in neuroinflammation, neurodegenerative diseases, or neuro-oncology where passive diffusion across the blood-brain barrier is a prerequisite for target engagement.

Parallel Library Synthesis for Accelerated SAR

The orthogonal reactivity of the C4 bromine, C3 chlorine, and C5/C7 fluorine atoms enables sequential, chemoselective functionalization [3]. This allows medicinal chemists to generate diverse compound libraries from a single, commercially available intermediate, dramatically reducing synthetic cycle times and material costs in early-stage drug discovery programs.

Application
Selection Property
Validation Focus
Epigenetic reader screening
Class‑level BRD4 BD2 binding context
Fluorescence polarization displacement assay
Antimicrobial screening (Gram‑positive)
Reported MIC endpoint context
Broth microdilution and strain‑panel evaluation
CNS permeability modeling
Calculated LogP review
Passive permeability assay in BBB models
Sequential SAR library construction
Orthogonal reactive handle set
Chemoselectivity and cross‑coupling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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